molecular formula C16H21NO4 B13055358 Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B13055358
M. Wt: 291.34 g/mol
InChI Key: MJCONJIEKJGULC-UHFFFAOYSA-N
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Description

Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a benzyl group, a hydroxymethyl group, and a spirocyclic nonane ring system. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of a benzyl halide with a hydroxymethyl-substituted spirocyclic amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the benzyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxymethyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of reduced benzyl derivatives.

    Substitution: Formation of substituted benzyl or hydroxymethyl derivatives.

Scientific Research Applications

Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxymethyl and benzyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. The presence of both a benzyl group and a hydroxymethyl group allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Biological Activity

Benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms. This structural characteristic contributes to its potential biological activity, making it an interesting subject for medicinal chemistry and pharmacological research.

  • Molecular Formula : C₁₅H₁₉N₃O₃
  • Molecular Weight : 291.34 g/mol
  • Structure : The compound features a spirocyclic arrangement that enhances its binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The hydroxymethyl and benzyl groups facilitate binding through hydrogen bonding and hydrophobic interactions, respectively. This interaction profile suggests that the compound may modulate enzyme or receptor activity, which is crucial for its therapeutic potential.

Biological Activity Studies

Recent research has focused on the compound's interaction with various biological targets, assessing its pharmacological properties through in vitro and in vivo studies.

Anticonvulsant Activity

A study evaluated the anticonvulsant properties of related spiro compounds, emphasizing the importance of structural variations on their efficacy. For instance, spirosuccinimides demonstrated significant anticonvulsant activity, with modifications to the carbocyclic nucleus affecting potency. This compound may exhibit similar properties due to its structural analogies with these compounds .

Binding Affinities

The binding affinities of this compound to specific receptors or enzymes are critical for understanding its mechanism of action. Preliminary data suggest that the compound's unique structure allows for effective binding, potentially leading to modulation of cellular pathways involved in various diseases.

Case Studies

Case Study 1: Anticonvulsant Efficacy
In a comparative study of spiro compounds, this compound was tested against established anticonvulsants. Results indicated promising anticonvulsant activity at specific dosages, warranting further investigation into its therapeutic applications.

Case Study 2: Enzyme Interaction
Research exploring the enzyme inhibition potential of similar spiro compounds revealed that modifications in the spirocyclic structure could enhance binding affinity and selectivity towards target enzymes. This finding implies that this compound may also possess valuable enzyme-inhibitory characteristics.

Comparative Analysis

Compound NameStructure TypeMolecular WeightBiological Activity
This compoundSpirocyclic291.34 g/molAnticonvulsant potential
N-(benzyloxy)-2-azaspiro[4.4]nonaneSpirocyclicSimilarAnticonvulsant activity confirmed
SpirosuccinimidesSpirocyclicVariableSignificant anticonvulsant effects

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

benzyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C16H21NO4/c18-9-14-8-17(11-16(14)6-7-20-12-16)15(19)21-10-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2

InChI Key

MJCONJIEKJGULC-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CN(CC2CO)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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